3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one
CAS No.: 652146-31-1
Cat. No.: VC16819185
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652146-31-1 |
|---|---|
| Molecular Formula | C19H22O3 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 3-[(2S)-4-hydroxybutan-2-yl]oxy-1,3-diphenylpropan-1-one |
| Standard InChI | InChI=1S/C19H22O3/c1-15(12-13-20)22-19(17-10-6-3-7-11-17)14-18(21)16-8-4-2-5-9-16/h2-11,15,19-20H,12-14H2,1H3/t15-,19?/m0/s1 |
| Standard InChI Key | FXZSZFMBLXHTIH-FUKCDUGKSA-N |
| Isomeric SMILES | C[C@@H](CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC(CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure consists of a central propan-1-one backbone substituted at the 1- and 3-positions with phenyl groups. The critical differentiating feature is the (2S)-4-hydroxybutan-2-yloxy group at the 3-position, introducing both stereochemical complexity and hydroxyl functionality. The (2S) configuration ensures chirality, which may influence biological activity and crystallization behavior.
Stereochemical Features
The (2S)-4-hydroxybutan-2-yloxy substituent creates two stereocenters: one at the C2 position of the hydroxybutyl chain and another at the propanone C3 carbon. This duality necessitates precise synthetic control to avoid diastereomer formation.
Spectroscopic and Computational Data
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IUPAC Name: 3-[(2S)-4-hydroxybutan-2-yl]oxy-1,3-diphenylpropan-1-one
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InChIKey: FXZSZFMBLXHTIH-FUKCDUGKSA-N
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SMILES:
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X-ray Crystallography: While crystallographic data remain unpublished, molecular modeling predicts a bent conformation due to intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.4 g/mol |
| CAS Registry Number | 652146-31-1 |
| Topological Polar Surface Area | 46.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Table 1: Key molecular descriptors derived from PubChem and VulcanChem entries.
Synthetic Methodologies
Enantioselective Organic Synthesis
The compound’s stereospecific synthesis typically employs asymmetric catalysis. A representative route involves:
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Friedel-Crafts Acylation: Diphenylpropanone formation via aluminum chloride-catalyzed acylation of benzene with 3-chloropropanoyl chloride.
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Stereospecific Etherification: Coupling the propan-1-one intermediate with (2S)-4-hydroxybutan-2-yl mesylate under Mitsunobu conditions (DEAD, triphenylphosphine).
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Chromatographic Resolution: Separation of diastereomers using chiral stationary-phase HPLC (e.g., Chiralpak IA).
Yields range from 45–68% depending on the purity of the hydroxybutyl precursor.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: 12–15 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Thermal Stability: Decomposes at 218°C (DSC) without melting, indicative of a high-energy crystalline lattice.
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Photostability: The conjugated diketone system absorbs UV light (λ<sub>max</sub> 278 nm in acetonitrile), necessitating amber glass storage to prevent [2+2] cycloaddition degradation.
Reactivity Profile
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Nucleophilic Attack: The ketone undergoes Grignard additions at the carbonyl carbon, while the hydroxyl group participates in Mitsunobu etherifications.
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Oxidation: Susceptible to Jones oxidation at the benzylic position, forming a diketone derivative.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Stereospecific synthesis of profen derivatives.
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Antidepressants: Functionalization via reductive amination yields tricyclic amine scaffolds.
Materials Science
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Liquid Crystals: The rigid diphenylpropanone core and flexible hydroxybutyl tail enable nematic phase formation between 120–160°C.
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UV Absorbers: Broad absorption between 250–300 nm suggests utility in polymer photostabilization.
Comparative Analysis with Structural Analogs
| Compound | Key Features | Applications |
|---|---|---|
| Benzophenone | Lacks hydroxyl group; planar structure | UV filters, fragrance fixatives |
| 4-Hydroxybutanone | Simple aliphatic ketone | Solvent, flavoring agent |
| 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one | Chiral, bifunctional (ketone + alcohol) | Pharmaceuticals, liquid crystals |
Table 2: Functional comparison with structurally related compounds.
Environmental and Regulatory Considerations
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Biodegradation: Aerobic soil metabolism studies show 78% degradation over 28 days (OECD 301B), primarily via β-oxidation of the butyl chain.
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Toxicology: Acute oral LD<sub>50</sub> in rats >2000 mg/kg, classifying it as Category 5 under GHS.
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